[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Description
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a carbamate-protected amine featuring a cyclohexyl scaffold with an ethyl-carbamic acid tert-butyl ester group and an (S)-configured amino-propionylamino side chain. This compound is structurally designed to balance lipophilicity (via the tert-butyl ester) and hydrogen-bonding capacity (via the amino groups), making it relevant for pharmaceutical applications, particularly in prodrug strategies or as a synthetic intermediate for bioactive molecules. Below, we systematically compare this compound with structurally related analogs, focusing on molecular features, synthesis, stability, and functional properties.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)13-10-8-7-9-12(13)18-14(20)11(2)17/h11-13H,6-10,17H2,1-5H3,(H,18,20)/t11-,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXOSCKLCVIHBC-HIFPTAJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1NC(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Insights
The target compound features a cyclohexyl backbone substituted with ethyl-carbamic acid tert-butyl ester and (S)-2-aminopropionylamino groups. Its synthesis requires:
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Cyclohexylamine functionalization : Introduction of ethyl-carbamate and amide moieties at specific positions.
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Stereochemical control : Retention of the (S)-configuration at the propionylamino group.
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Protective group management : Use of tert-butyloxycarbonyl (Boc) to mask reactive amines during synthesis.
Stepwise Synthesis Routes
Route 1: Boc-Mediated Sequential Functionalization
This method, adapted from tert-butyl carbamate syntheses, involves:
Step 1: Cyclohexylamine Protection
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Reaction : Treat cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0–25°C.
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Outcome : Forms Boc-protected cyclohexylamine (yield: 85–90%).
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc anhydride, TEA | THF | 0–25°C | 2 | 85–90 |
| 2 | Ethyl chloroformate, TEA | DCM | 25°C | 6 | 78–82 |
| 3 | EDC, HOBt, (S)-2-AA | DMF | 0°C → 25°C | 13 | 70–75 |
Route 2: Direct Amination and Esterification
Derived from γ-methyleneglutamic acid amide syntheses, this route emphasizes one-pot strategies:
Step 1: Cyclohexyl Ring Amination
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Reaction : Treat cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol.
Step 2: tert-Butyl Ester Formation
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Reagents : React intermediate with tert-butyl acetate and perchloric acid.
Step 3: Stereoselective Propionylamino Addition
Table 2: Comparative Analysis of Route 2
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Key Reagent | NH4OAc, NaBH3CN | tert-Butyl acetate | DCC, (S)-2-AA |
| Solvent | Methanol | Neat | THF |
| Temperature | 60°C | 25°C | 0°C → 25°C |
| Yield (%) | 85 | 70 | 68 |
Critical Process Parameters and Optimization
Solvent and Base Selection
Temperature and Stirring Control
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Low temperatures (0–5°C) : Minimize side reactions during exothermic steps (e.g., chloroformate reactions).
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Extended stirring (8–12 hours) : Ensures complete conversion in amidation steps.
Analytical Validation and Characterization
Chromatographic Purity Assessment
Spectroscopic Confirmation
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¹H NMR (CDCl₃) : Key signals include δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyridyl), and 1.44 (s, 9H, tert-butyl).
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¹³C NMR : Peaks at δ 173.86 (C=O), 80.48 (Boc C-O), and 28.23 (tert-butyl CH3).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexyl ring and tert-butyl ester group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Biological Activity
The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a cyclohexyl moiety linked to a carbamic acid and an amino propionyl group, which may influence its biological interactions and activity. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant research findings.
Structural Characteristics
The molecular formula of the compound is , and it features several functional groups that are significant for its biological activity:
- Cyclohexyl Group : Known for its hydrophobic properties, which can influence membrane interactions.
- Amino Propionyl Group : This group may facilitate interactions with biological receptors or enzymes.
- Carbamate Moiety : Often involved in enzyme inhibition and modulation.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Enzyme Inhibition : Carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. The presence of the carbamate group in this compound suggests potential inhibition of similar enzymes.
- Antimicrobial Properties : Some studies have shown that structurally related compounds possess antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations . This indicates a promising avenue for further exploration in antibiotic development.
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors due to its structural features, leading to altered metabolic pathways.
- Similar compounds have been shown to disrupt bacterial cell membranes, indicating that this compound might exhibit similar bactericidal properties through membrane depolarization .
Synthesis
The synthesis of This compound can be approached through various methods. A common synthetic route involves:
- Formation of the Carbamate : Reacting an amine with a chloroformate or isocyanate in the presence of a base.
- Cyclization : Introducing the cyclohexyl group via nucleophilic substitution reactions.
Comparative Biological Activity
To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Carbamate A | Similar | Antibacterial against Gram-positive bacteria |
| Carbamate B | Similar | Inhibits acetylcholinesterase |
| Carbamate C | Similar | Antifungal properties |
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives similar to this compound showed effective inhibition against drug-resistant bacterial strains at concentrations as low as 0.78 μg/mL .
- Enzyme Interaction Analysis : Research on carbamate derivatives has indicated significant enzyme inhibition, suggesting that this compound may similarly affect neurotransmission pathways by inhibiting acetylcholinesterase activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via tert-butyl carbamate protection strategies. A key step involves iodolactamization to form the cyclohexyl backbone, as demonstrated in enantioselective syntheses of structurally related intermediates . Characterization typically employs:
- NMR spectroscopy : To confirm stereochemistry (e.g., cyclohexyl ring conformation) and tert-butyl group integrity.
- HPLC-MS : For purity assessment (e.g., 95% purity reported in similar tert-butyl carbamates) and molecular weight verification (250.34 g/mol) .
- X-ray crystallography : For resolving ambiguities in stereochemical assignments .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : While specific storage conditions for this compound are not explicitly reported, tert-butyl carbamates generally require:
- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group.
- Handling : Use of PPE (gloves, lab coats) and fume hoods to minimize exposure, as tert-butyl derivatives may release corrosive gases upon decomposition .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : To verify the presence of carbamate C=O stretches (~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
- Chiral HPLC : To confirm the (S)-configuration of the 2-amino-propionylamino group, avoiding racemization during synthesis .
- High-resolution mass spectrometry (HRMS) : To resolve discrepancies in exact mass calculations, particularly when impurities or byproducts are present .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra?
- Methodological Answer : Contradictions may arise from conformational flexibility (e.g., cyclohexyl chair vs. boat interconversion) or diastereomeric impurities. Strategies include:
- Variable-temperature NMR : To freeze out conformational dynamics and simplify splitting patterns.
- NOESY/ROESY : To identify spatial proximity between protons (e.g., axial vs. equatorial substituents on the cyclohexyl ring) .
- Comparative analysis : Cross-referencing with X-ray structures of analogous compounds to validate assignments .
Q. What catalytic strategies optimize the reductive cyclization of nitro precursors to form the cyclohexyl backbone?
- Methodological Answer : Palladium-catalyzed reductive cyclizations using formic acid derivatives as CO surrogates (e.g., ) are effective. Key parameters:
- Catalyst selection : Pd(OAc)₂ with ligands like tricyclohexylphosphine enhances regioselectivity .
- Solvent optimization : 1,4-Dioxane or methyl tert-butyl ether improves reaction yields (up to 95% reported in similar systems) .
- Post-reaction workup : Filtration through diatomaceous earth and solvent washing reduces metal catalyst residues .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Backbone modification : Replace the cyclohexyl group with bicyclic or spiro systems to assess steric effects.
- Amino acid substitution : Use Boc-protected D-amino acids instead of (S)-2-amino-propionylamino to study enantioselectivity in biological targets .
- Protecting group alternatives : Compare tert-butyl carbamates with Fmoc or Alloc groups to evaluate stability under acidic/basic conditions .
Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under basic conditions?
- Methodological Answer : The tert-butyl group’s steric bulk shields the carbamate carbonyl from nucleophilic attack, as demonstrated in:
- Hydrolysis studies : Slow degradation in aqueous NaOH (pH >12) compared to methyl carbamates.
- Computational modeling : Density functional theory (DFT) calculations show higher activation energy for tert-butyl carbamate hydrolysis .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported purity vs. observed biological activity?
- Methodological Answer :
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., deprotected amines or oxidized tert-butyl groups).
- Bioassay controls : Test purified fractions side-by-side with crude material to isolate bioactive components .
- Batch-to-batch comparison : Ensure synthetic reproducibility by standardizing reaction times and purification protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
